molecular formula C12H8F2N2O B2862554 2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile CAS No. 1547706-78-4

2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile

Cat. No.: B2862554
CAS No.: 1547706-78-4
M. Wt: 234.206
InChI Key: ILJIPYSOPPCPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have significant pharmacological properties and synthetic value in organic and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been developed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

Quinoline is one of the most common nitrogen-containing heterocycles . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists .


Chemical Reactions Analysis

Quinoline derivatives have been tested for their anti-corrosive properties . The correlation between their molecular reactivity and inhibition efficiency was investigated by two methods (HF and DFT/B3LYP) with two basis sets (6-31+G(d) and 6-311++G(d,p)) in the gas phase and aqueous solution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various chemical databases . These properties include the molecular formula, molecular weight, structure, melting point, boiling point, and density .

Scientific Research Applications

Photovoltaic Properties

Quinoline derivatives have been studied for their photovoltaic properties and applications in organic-inorganic photodiode fabrication. Films of quinoline derivatives like Ph-HPQ and Ch-HPQ deposited through thermal evaporation showed potential in photodiode applications due to their rectification behavior and photovoltaic properties under illumination. These findings suggest the applicability of quinoline derivatives in improving the efficiency and functionality of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives are also notable for their corrosion inhibition effects, particularly for mild steel in acidic media. Compounds such as Q-4 demonstrated significant inhibition efficiency, suggesting their potential as environmentally friendly corrosion inhibitors. The mechanism is attributed to the adsorption of these molecules on the metal surface, offering a protective layer against corrosion (Singh, Srivastava, & Quraishi, 2016).

Mechanism of Action

Quinoline derivatives have been reported for Tpl2 kinase inhibition . A five-point pharmacophore model (ADRRR) was developed and used to derive a predictive atom-based 3-dimensional quantitative structure activity relationship (3D-QSAR) model .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c13-11(14)7-17-12-9(6-15)5-8-3-1-2-4-10(8)16-12/h1-5,11H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJIPYSOPPCPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OCC(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.